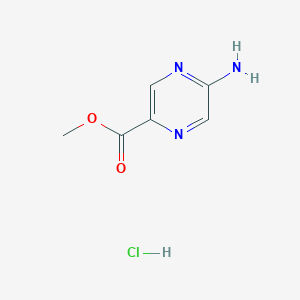

Methyl 5-aminopyrazine-2-carboxylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-aminopyrazine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.ClH/c1-11-6(10)4-2-9-5(7)3-8-4;/h2-3H,1H3,(H2,7,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFJIGRZNJMIQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417794-63-8 | |

| Record name | 2-Pyrazinecarboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417794-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

"Methyl 5-aminopyrazine-2-carboxylate hydrochloride" properties and characteristics

An In-depth Technical Guide to Methyl 5-aminopyrazine-2-carboxylate hydrochloride

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It delves into the core physicochemical properties, synthesis, reactivity, and applications of this versatile heterocyclic building block, grounding theoretical knowledge in practical, field-proven insights.

Introduction: The Strategic Importance of a Heterocyclic Scaffold

This compound is a heterocyclic organic compound featuring a pyrazine backbone substituted with both an amino and a methyl ester functional group.[1] Its significance in modern chemistry stems from its role as a highly versatile intermediate, particularly in the synthesis of pharmaceutical and agrochemical agents.[1] The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules. The presence of orthogonally reactive amino and ester groups allows for sequential and controlled functionalization, enabling the construction of complex molecular architectures with tailored biological activities.[1] This guide will elucidate the properties and characteristics that make this compound a valuable tool in the molecular engineer's arsenal.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis and process development. The stability of Methyl 5-aminopyrazine-2-carboxylate under standard conditions facilitates its handling and storage, which is typically recommended in a dark, dry, and refrigerated (2-8°C) environment.[1][2]

Key Properties Summary

The essential physicochemical data for the free base form, Methyl 5-aminopyrazine-2-carboxylate, are summarized below. The hydrochloride salt primarily enhances stability and modifies solubility characteristics.

| Property | Value | Source(s) |

| IUPAC Name | methyl 5-aminopyrazine-2-carboxylate;hydrochloride | [3] |

| CAS Number | 13924-94-2 (Free Base) | [4][5] |

| Molecular Formula | C₆H₇N₃O₂ (Free Base) | [1] |

| Molecular Weight | 153.14 g/mol (Free Base) | [1] |

| Physical Form | Solid | [2] |

| Typical Purity | ≥96% | [2] |

| Storage Conditions | Sealed, dry, 2-8°C, protect from light | [1][2] |

| InChI Key | RPEZSZAVQOVHCZ-UHFFFAOYSA-N (Free Base) | [2] |

Synthesis and Manufacturing Insights

The preparation of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and industrially relevant strategy involves the nucleophilic aromatic substitution of a halo-pyrazine precursor.

Generalized Synthesis Workflow

The causality behind this common pathway lies in the activation of the C5 position of the pyrazine ring by the electron-withdrawing carboxylate group, making it susceptible to nucleophilic attack by an amine. A protecting group strategy is often employed to avoid side reactions and facilitate purification.

Caption: Generalized workflow for the synthesis of Methyl 5-aminopyrazine-2-carboxylate HCl.

Experimental Protocol: Two-Step Synthesis [6]

-

Step 1: Amination.

-

To a solution of Methyl 5-halopyrazine-2-carboxylate in an organic solvent, add a substituted aminating reagent (e.g., p-methoxybenzylamine) in a molar ratio of 1.5-2.0:1 relative to the starting material.[6]

-

Add a base (molar ratio of 1.1:1) and heat the reaction mixture to 60-70°C.[6]

-

Monitor the reaction to completion. Upon completion, pour the mixture into water, filter, and dry the resulting solid to obtain the protected intermediate.[6]

-

-

Step 2: Deprotection and Salt Formation.

-

Reflux the protected intermediate from Step 1 in the presence of a strong acid, such as trifluoroacetic acid or hydrochloric acid.[6] This cleaves the protecting group.

-

If HCl is used, the final product precipitates as the hydrochloride salt. If another acid is used, a subsequent salt formation step with HCl may be necessary.

-

The resulting salt can then be isolated. For conversion to the free base, treatment with a suitable alkali like sodium hydroxide is performed.[6]

-

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound is rooted in the distinct reactivity of its two functional groups. This allows for selective modifications, making it a cornerstone intermediate for building molecular diversity.[1]

-

Amino Group (NH₂): The primary amino group is nucleophilic and readily undergoes acylation, sulfonylation, alkylation, and condensation reactions. This site is typically the first point of modification in a synthetic sequence.

-

Ester Group (CO₂Me): The methyl ester can be hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to yield the corresponding carboxylic acid.[7] This acid can then be coupled with amines to form amides, a common linkage in pharmaceuticals.

Caption: Key reaction pathways for derivatization.

Applications in Medicinal Chemistry

The pyrazine scaffold is a key component in a multitude of therapeutic agents. Related compounds, such as 5-methyl-2-pyrazinecarboxylic acid, are crucial intermediates in the synthesis of drugs like Glipizide, an anti-diabetic medication.[8][9][10] Methyl 5-aminopyrazine-2-carboxylate serves a similar role as a foundational block for constructing complex molecules with potential activities as kinase inhibitors, anti-inflammatory agents, and more.[11]

The logic of its use is to provide a rigid, aromatic, and heteroatom-rich core that can be decorated with various pharmacophores to optimize binding to biological targets.

Caption: Role as a core scaffold in multi-step drug synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).[3]

GHS Hazard Information

| Hazard | Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [3] |

| Eye Irritation | H319 | Causes serious eye irritation | [3] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [3] |

| Acute Toxicity | H302/H332 | Harmful if swallowed or if inhaled | [1][2][12] |

Recommended Safe Handling Protocols

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[3] Facilities should be equipped with an eyewash station.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[3]

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust or fumes.[3] Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. Do not let the product enter drains.[3]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined physicochemical properties, predictable reactivity, and established synthesis routes make it a reliable and valuable building block. By understanding the principles of its chemistry and handling it with the requisite safety precautions, researchers can fully leverage its potential to construct novel molecules that may address significant challenges in medicine and beyond.

References

- 1. 13924-94-2(Methyl 5-aminopyrazine-2-carboxylate) | Kuujia.com [kuujia.com]

- 2. Methyl 5-aminopyrazine-2-carboxylate | 13924-94-2 [sigmaaldrich.com]

- 3. aksci.com [aksci.com]

- 4. chembk.com [chembk.com]

- 5. parchem.com [parchem.com]

- 6. chembk.com [chembk.com]

- 7. jocpr.com [jocpr.com]

- 8. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 9. METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE | 41110-33-2 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methyl 5-aminopyrazine-2-carboxylate – porphyrin-systems [porphyrin-systems.com]

- 13. fishersci.com [fishersci.com]

"Methyl 5-aminopyrazine-2-carboxylate hydrochloride" molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-aminopyrazine-2-carboxylate hydrochloride is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of bioactive molecules. Its pyrazine core, substituted with both an amino group and a methyl ester, offers multiple reactive sites for chemical modification. This versatility makes it a valuable intermediate in the fields of medicinal chemistry and agrochemical development, where it contributes to the creation of novel therapeutic agents and other specialized chemicals.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a representative synthesis protocol, and its applications, offering a critical resource for researchers engaged in its use.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure and resulting physical and chemical properties. A thorough understanding of these aspects is paramount for its effective application in research and synthesis.

Molecular Structure

The molecular structure of this compound is depicted below. The core of the molecule is a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The ring is substituted at the 2-position with a methyl carboxylate group (-COOCH₃) and at the 5-position with an amino group (-NH₂). The hydrochloride salt form indicates that the molecule is protonated, typically at one of the basic nitrogen atoms of the pyrazine ring or the amino group, with a chloride ion (Cl⁻) as the counter-ion.

Molecular Structure of Methyl 5-aminopyrazine-2-carboxylate ```dot graph "Methyl_5-aminopyrazine-2-carboxylate" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="-0.87,-0.5!", fontcolor="#202124"]; N3 [label="N", pos="0.87,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0.87,0.5!", fontcolor="#202124"]; C5 [label="C", pos="-0.87,0.5!", fontcolor="#202124"]; C6 [label="C", pos="0, -1.5!", fontcolor="#202124"]; O1 [label="O", pos="-0.7, -2.2!", fontcolor="#EA4335"]; O2 [label="O", pos="0.7, -2.2!", fontcolor="#EA4335"]; C7 [label="C", pos="1.4, -2.9!", fontcolor="#202124"]; N4 [label="N", pos="-1.73,1!", fontcolor="#4285F4"];

// Bond edges N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- N1; C2 -- C6 [len=1.5]; C6 -- O1; C6 -- O2; O2 -- C7; C5 -- N4;

// Hydrogen labels H1 [label="H", pos="1.2,0.8!", fontcolor="#5F6368"]; H2 [label="H", pos="-1.2,0.8!", fontcolor="#5F6368"]; H3 [label="H", pos="1.7,-2.6!", fontcolor="#5F6368"]; H4 [label="H", pos="1.1,-3.4!", fontcolor="#5F6368"]; H5 [label="H", pos="2.0,-3.2!", fontcolor="#5F6368"]; H6 [label="H", pos="-2.1, 1.3!", fontcolor="#5F6368"]; H7 [label="H", pos="-1.5, 1.6!", fontcolor="#5F6368"];

// Invisible nodes for positioning hydrogens node [shape=point, width=0, height=0]; p1 [pos="1.2,0.8!"]; p2 [pos="-1.2,0.8!"]; p3 [pos="1.7,-2.6!"]; p4 [pos="1.1,-3.4!"]; p5 [pos="2.0,-3.2!"]; p6 [pos="-2.1, 1.3!"]; p7 [pos="-1.5, 1.6!"];

// Edges to hydrogens C4 -- p1 [style=invis]; //C5 -- p2 [style=invis]; C7 -- p3 [style=invis]; C7 -- p4 [style=invis]; C7 -- p5 [style=invis]; N4 -- p6 [style=invis]; N4 -- p7 [style=invis];

}

A generalized workflow for the synthesis of Methyl 5-aminopyrazine-2-carboxylate.

Experimental Procedure

This protocol outlines the synthesis of the free base, which can then be converted to the hydrochloride salt if desired.

Step 1: Synthesis of a 5-Substituted Aminopyrazine-2-carboxylate Intermediate [2]

-

To a solution of a 5-halopyrazine-2-carboxylate (e.g., methyl 5-chloropyrazine-2-carboxylate) in a suitable organic solvent (e.g., toluene), add a substituted aminating reagent (e.g., p-methoxybenzylamine or tert-butylamine) and a base (e.g., sodium carbonate).

-

The molar ratio of the base to the 5-halopyrazine-2-carboxylate should be approximately 1.1:1, and the molar ratio of the aminating reagent to the 5-halopyrazine-2-carboxylate should be in the range of 1.5-2.0:1.

-

Heat the reaction mixture to 60-70 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

-

After completion, cool the reaction mixture and pour it into water.

-

Collect the resulting precipitate by filtration and dry to obtain the methyl 5-(substituted amino)pyrazine-2-carboxylate.

Step 2: Deprotection to Yield Methyl 5-aminopyrazine-2-carboxylate [2]

-

Reflux the 5-(substituted amino)pyrazine-2-carboxylate intermediate in the presence of a strong acid (e.g., trifluoroacetic acid or hydrochloric acid) to cleave the protecting group. This step will yield the corresponding acid salt of methyl 5-aminopyrazine-2-carboxylate.

-

To obtain the free base, treat the acid salt with a base such as sodium hydroxide. The molar ratio of sodium hydroxide to the acid salt should be in the range of 2-3:1.

-

The free base, Methyl 5-aminopyrazine-2-carboxylate, can then be isolated and purified by standard techniques such as recrystallization or chromatography.

Applications in Research and Development

Methyl 5-aminopyrazine-2-carboxylate is a highly valued intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. [1]Its utility stems from the presence of multiple functional groups that can be selectively modified.

-

Pharmaceutical Synthesis: The pyrazine scaffold is a common feature in many biologically active compounds. This intermediate serves as a starting material for the synthesis of potential therapeutic agents for a variety of diseases. [1]The amino group can be acylated, alkylated, or used in coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

-

Agrochemical Development: Similar to its role in pharmaceuticals, this compound is used to create novel pesticides and herbicides. The pyrazine ring system is present in a number of commercially successful agrochemicals.

-

Material Science: Derivatives of pyrazine are also being explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Safety and Handling

Appropriate safety precautions must be taken when handling Methyl 5-aminopyrazine-2-carboxylate and its hydrochloride salt.

-

Hazard Statements: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). [1][3]* Precautionary Statements: Recommended precautionary measures include: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [1][3][4]* Storage: The free base should be stored in a dark, dry place at 2-8°C. [2][3][4]The hydrochloride salt should be stored under an inert atmosphere at room temperature. [5]

Conclusion

This compound and its free base are indispensable building blocks in modern organic synthesis. Their well-defined structure and versatile reactivity provide a reliable platform for the construction of a diverse range of functional molecules. A comprehensive understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its safe and effective utilization in the laboratory and beyond.

References

- 1. 13924-94-2(Methyl 5-aminopyrazine-2-carboxylate) | Kuujia.com [kuujia.com]

- 2. chembk.com [chembk.com]

- 3. Methyl 5-aminopyrazine-2-carboxylate | 13924-94-2 [sigmaaldrich.com]

- 4. Methyl 5-aminopyrazine-2-carboxylate – porphyrin-systems [porphyrin-systems.com]

- 5. 1417794-63-8|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to Methyl 5-aminopyrazine-2-carboxylate hydrochloride: A Key Building Block in Medicinal Chemistry

This guide provides a comprehensive technical overview of Methyl 5-aminopyrazine-2-carboxylate hydrochloride, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, and critical role in the creation of innovative therapeutics, supported by scientific literature and field-proven insights.

Chemical Identity: Nomenclature and Key Identifiers

IUPAC Name: this compound

The foundational structure is the pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The molecule is substituted with an amino group (-NH₂) at the 5-position and a methyl carboxylate group (-COOCH₃) at the 2-position. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.

Synonyms:

-

Methyl 5-amino-2-pyrazinecarboxylate hydrochloride

-

5-Aminopyrazine-2-carboxylic acid methyl ester hydrochloride

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Key Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1417794-63-8 | --INVALID-LINK--[1] |

| Molecular Formula | C₆H₈ClN₃O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 189.60 g/mol | --INVALID-LINK--[1] |

| Free Base CAS | 13924-94-2 | --INVALID-LINK--[2] |

| Free Base Formula | C₆H₇N₃O₂ | --INVALID-LINK--[2] |

| Free Base Mol. Wt. | 153.14 g/mol | --INVALID-LINK--[2] |

The Strategic Importance of the Pyrazine Scaffold in Drug Discovery

The pyrazine ring is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.[3][4][5][6][7] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a valuable component in designing molecules that can effectively interact with biological targets.[6] The incorporation of a pyrazine nucleus can influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, solubility, and binding affinity to proteins.[6]

This compound serves as a versatile starting material for the synthesis of a wide array of more complex molecules.[8] The amino group provides a reactive handle for amide bond formation, alkylation, or arylation, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This multi-functionality allows for the systematic exploration of chemical space around the pyrazine core, a key strategy in lead optimization during drug discovery.

Synthesis and Purification: A Practical Approach

The synthesis of Methyl 5-aminopyrazine-2-carboxylate typically involves the esterification of the corresponding carboxylic acid, 5-aminopyrazine-2-carboxylic acid. A common and efficient method for this transformation is the Fischer-Speier esterification, which utilizes an excess of methanol in the presence of a catalytic amount of strong acid.

Experimental Protocol: Synthesis of Methyl 5-aminopyrazine-2-carboxylate

This protocol is based on established methods for the esterification of pyrazine carboxylic acids.

Materials:

-

5-Aminopyrazine-2-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Sodium bicarbonate (saturated aqueous solution)

-

Sodium sulfate (anhydrous)

-

Dichloromethane or Ethyl acetate

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 5-aminopyrazine-2-carboxylic acid in anhydrous methanol.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid or thionyl chloride to the suspension. Caution: These reagents are corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude methyl 5-aminopyrazine-2-carboxylate by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Formation of the Hydrochloride Salt:

To prepare the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is then collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Figure 2: General workflow for the synthesis of this compound.

Analytical Characterization: Ensuring Purity and Identity

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the number and types of protons in the molecule. Expected signals would include those for the aromatic protons on the pyrazine ring, the amine protons, and the methyl ester protons. The chemical shifts and coupling patterns are characteristic of the compound's structure.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Signals corresponding to the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon would be expected.

High-Performance Liquid Chromatography (HPLC):

HPLC is a crucial technique for assessing the purity of the compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often containing a small amount of acid like formic or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.[12][13][14] The compound would be detected by UV absorbance at a wavelength where the pyrazine chromophore absorbs strongly.

Table 2: Typical Analytical Methods

| Technique | Purpose | Key Parameters |

| ¹H NMR | Structural elucidation and confirmation | Chemical shift (δ), multiplicity, coupling constants (J) |

| ¹³C NMR | Structural elucidation and confirmation | Chemical shift (δ) |

| HPLC | Purity assessment | Column type, mobile phase composition, flow rate, detection wavelength |

| Mass Spectrometry | Molecular weight determination | Ionization method (e.g., ESI, CI), mass-to-charge ratio (m/z) |

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of a diverse range of biologically active molecules. Its utility stems from the ability to readily modify its functional groups to explore structure-activity relationships (SAR).

As a Scaffold for Bioactive Compounds:

The pyrazine core of this molecule is found in numerous approved drugs and clinical candidates with a wide spectrum of therapeutic applications, including anticancer, antiviral, and antibacterial agents.[6][7] By using this compound as a starting material, medicinal chemists can efficiently generate libraries of novel compounds for biological screening.

Example of Application in Synthesis:

The amino group of Methyl 5-aminopyrazine-2-carboxylate can be acylated with various carboxylic acids or sulfonyl chlorides to produce a series of amides and sulfonamides. The resulting derivatives can then be evaluated for their biological activity. For instance, substituted amides of pyrazine-2-carboxylic acids have been synthesized and investigated for their antimycobacterial and antifungal properties.[15][16]

Figure 3: A logical workflow illustrating the use of this compound in the synthesis and screening of new chemical entities.

The study of how systematic changes in the structure of these derivatives affect their biological activity (SAR) is fundamental to rational drug design.[17][18] The insights gained from such studies can guide the design of more potent and selective drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.

General Safety Recommendations:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a chemically versatile and strategically important building block in the field of medicinal chemistry. Its pyrazine core, coupled with readily modifiable functional groups, provides a robust platform for the synthesis of novel compounds with therapeutic potential. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for its effective utilization in drug discovery and development programs. This guide has provided a comprehensive overview to empower researchers and scientists in their pursuit of innovative medicines.

References

- 1. 1417794-63-8|this compound|BLD Pharm [bldpharm.com]

- 2. Methyl 5-aminopyrazine-2-carboxylate | 13924-94-2 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. Unequivocal Role of Pyrazine Ring in Medicinally Important Compou...: Ingenta Connect [ingentaconnect.com]

- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 13924-94-2(Methyl 5-aminopyrazine-2-carboxylate) | Kuujia.com [kuujia.com]

- 9. myneni.princeton.edu [myneni.princeton.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids | MDPI [mdpi.com]

- 12. jocpr.com [jocpr.com]

- 13. cipac.org [cipac.org]

- 14. Methyl 5-chloro-2-pyrazinecarboxylate = 98.0 HPLC 33332-25-1 [sigmaaldrich.com]

- 15. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. iris.unife.it [iris.unife.it]

The Strategic Role of Methyl 5-aminopyrazine-2-carboxylate Hydrochloride in Modern Medicinal Chemistry: An In-depth Technical Guide

Introduction: The Unseen Architect in Drug Discovery

In the intricate world of medicinal chemistry, the final therapeutic agent often owes its efficacy to a series of meticulously chosen and strategically assembled chemical precursors. Among these, heterocyclic "building blocks" are of paramount importance, providing the foundational scaffolds upon which molecular complexity and biological activity are built.[1][2] Methyl 5-aminopyrazine-2-carboxylate hydrochloride is a quintessential example of such a crucial intermediate.[3] Its pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged structure in drug discovery, frequently appearing in a wide array of clinically successful drugs.[4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. We will delve into its synthesis, explore its versatile reactivity, and illuminate its pivotal role in the creation of targeted therapies, particularly in the realms of oncology and infectious diseases. By understanding the causality behind its application, researchers can better leverage this compound's potential in designing the next generation of innovative medicines.

Core Characteristics: Physicochemical Properties and Synthesis

The utility of this compound as a synthetic intermediate is grounded in its distinct chemical and physical properties.

| Property | Value | Source |

| CAS Number | 13924-94-2 (for free base) | [3] |

| Molecular Formula | C₆H₇N₃O₂ (free base) | [3] |

| Molecular Weight | 153.14 g/mol (free base) | [3][5] |

| Appearance | Solid | |

| Melting Point | 230-231 °C | [3] |

| Storage Conditions | 2-8°C, Sealed in dry, Keep in dark place | [3] |

Synthesis Pathway Overview

The preparation of Methyl 5-aminopyrazine-2-carboxylate is a critical first step in its journey as a building block. A common synthetic route involves the reaction of a 5-halopyrazine-2-carboxylate with an aminating agent. The process is designed for efficiency and scalability, ensuring a reliable supply for multi-step drug synthesis campaigns.

A representative synthetic approach is as follows:

-

Starting Material: The synthesis often begins with a more readily available precursor, such as a 5-halopyrazine-2-formate.[6]

-

Amination: This precursor undergoes a reaction with a suitable aminating agent, like p-methoxybenzylamine or tert-butylamine, in the presence of a base.[6]

-

Deprotection: The resulting 5-substituted aminopyrazine-2-formate is then subjected to an acid-catalyzed deprotection step to remove the protecting group from the amino function, yielding the desired Methyl 5-aminopyrazine-2-carboxylate, often as its acid salt (e.g., hydrochloride).[6]

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of Building Blocks for Drug Design Programmes [pharmaceutical-technology.com]

- 3. 13924-94-2(Methyl 5-aminopyrazine-2-carboxylate) | Kuujia.com [kuujia.com]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. chembk.com [chembk.com]

The Ascendant Trajectory of Methyl 5-aminopyrazine-2-carboxylate Derivatives in Therapeutic Innovation: An In-depth Technical Guide

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazine core stands as a "privileged scaffold," a structural motif consistently found in molecules exhibiting a wide array of biological activities.[1][2] This guide delves into the burgeoning field of derivatives stemming from a particularly versatile starting material: Methyl 5-aminopyrazine-2-carboxylate. This unassuming molecule serves as a gateway to a diverse chemical space, yielding compounds with potent anticancer, antimicrobial, and kinase-inhibiting properties.[3] For researchers, scientists, and drug development professionals, understanding the nuances of synthesizing, evaluating, and comprehending the mechanisms of these derivatives is paramount to harnessing their full therapeutic potential. This document provides a comprehensive exploration of these facets, grounded in established scientific principles and methodologies.

Chapter 1: The Synthetic Cornerstone: From Methyl 5-aminopyrazine-2-carboxylate to Bioactive Derivatives

The journey from the starting ester to a library of functionally diverse derivatives hinges on the reactivity of the amino and carboxylate groups of the pyrazine ring. The primary synthetic route involves the amidation of the carboxylate group, a robust and versatile transformation that allows for the introduction of a wide range of substituents, thereby enabling extensive structure-activity relationship (SAR) studies.

Foundational Synthesis: N-Substituted 5-aminopyrazine-2-carboxamides

The conversion of Methyl 5-aminopyrazine-2-carboxylate to its corresponding N-substituted carboxamides is a cornerstone of derivatization. This is typically achieved through a two-step process: hydrolysis of the methyl ester to the carboxylic acid, followed by amide bond formation.

This protocol outlines a general procedure for the synthesis of N-aryl substituted derivatives, a class of compounds that has demonstrated significant biological activity.

Step 1: Hydrolysis of Methyl 5-aminopyrazine-2-carboxylate

-

Dissolution: Dissolve Methyl 5-aminopyrazine-2-carboxylate (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and water.

-

Base Addition: Add an aqueous solution of a base, typically sodium hydroxide (1.1-1.5 eq), dropwise to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Acidification: Upon completion, cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 using a dilute acid (e.g., 1N HCl).

-

Isolation: The resulting precipitate, 5-aminopyrazine-2-carboxylic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Amide Coupling

-

Activation: Suspend 5-aminopyrazine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired substituted aniline (1.1 eq) to the reaction mixture.

-

Reaction Progression: Stir the reaction at room temperature overnight. Monitor the reaction by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Chapter 2: Combating Malignancy: The Anticancer Potential of Pyrazine Derivatives

The pyrazine scaffold has emerged as a promising framework for the development of novel anticancer agents.[2][4] Derivatives of Methyl 5-aminopyrazine-2-carboxylate have been shown to exhibit cytotoxic effects against various cancer cell lines through diverse mechanisms of action, most notably through the inhibition of key cellular kinases.

Mechanism of Action: Targeting Kinase Signaling in Cancer

A predominant anticancer mechanism of pyrazine derivatives is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways regulating proliferation, survival, and apoptosis.[2] Two notable targets for pyrazine-based inhibitors are Cyclin-Dependent Kinase 9 (CDK9) and Epidermal Growth Factor Receptor (EGFR).

2.1.1. CDK9 Inhibition and Apoptosis Induction

CDK9 is a key regulator of transcription elongation.[5] Its inhibition by certain pyrazine derivatives leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately triggering apoptosis in cancer cells.[4][5]

Caption: CDK9 Inhibition Pathway by Pyrazine Derivatives.

2.1.2. EGFR Inhibition and Proliferation Arrest

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation.[6] Pyrazine-based inhibitors can block the ATP-binding site of EGFR, preventing its activation and halting uncontrolled cell growth.[6]

Caption: EGFR Signaling Pathway and its Inhibition.

In Vitro Evaluation of Anticancer Activity

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[7]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Treat the cells with various concentrations of the pyrazine derivatives (typically in a logarithmic series) and incubate for a further 48-72 hours.[9]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[8]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) and Quantitative Data

The anticancer activity of N-substituted 5-aminopyrazine-2-carboxamide derivatives is significantly influenced by the nature of the substituent on the amide nitrogen.

| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| P1 | 4-Chlorophenyl | MCF-7 (Breast) | 5.4 | [7] |

| P2 | 3,4-Dichlorophenyl | A549 (Lung) | 4.3 | [7] |

| P3 | 4-Methoxyphenyl | HCT116 (Colon) | 8.2 | [10] |

| P4 | 4-Trifluoromethylphenyl | PC-3 (Prostate) | 6.7 | [11] |

| P5 | N-phenylpyrazine-2-carboxamide | A549 (Lung) | 35.1 | [12] |

SAR Insights:

-

Aromatic Substituents: The presence of an aromatic ring directly attached to the amide nitrogen is often crucial for activity.

-

Electron-Withdrawing Groups: Substitution on the phenyl ring with electron-withdrawing groups, such as halogens (Cl, F) or trifluoromethyl (CF3), generally enhances cytotoxic activity.[7][12]

-

Positional Isomerism: The position of the substituent on the phenyl ring can significantly impact potency.

Chapter 3: The Antimicrobial Frontier: Pyrazine Derivatives as Novel Antibacterials

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrazine derivatives have demonstrated promising activity against a range of bacterial pathogens.

Mechanism of Action: Disruption of Essential Bacterial Processes

While the exact mechanisms for many pyrazine-based antimicrobials are still under investigation, a key proposed target is bacterial DNA gyrase.[1] DNA gyrase is a type II topoisomerase essential for DNA replication and repair, making it an attractive target for antibacterial drugs. Inhibition of this enzyme leads to the cessation of bacterial growth and eventual cell death.

Caption: Inhibition of Bacterial DNA Gyrase by Pyrazine Derivatives.

In Vitro Evaluation of Antimicrobial Activity

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

-

Compound Preparation: Prepare a stock solution of the pyrazine derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microplate containing Mueller-Hinton Broth (MHB).[14]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[1]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[1]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[13]

Structure-Activity Relationship (SAR) and Quantitative Data

The antimicrobial efficacy of N-substituted 5-aminopyrazine-2-carboxamide derivatives is dependent on the lipophilicity and electronic properties of the N-substituent.

| Compound ID | N-Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |

| AP1 | Benzyl | >128 | >128 | [15] |

| AP2 | 4-Fluorobenzyl | 64 | 128 | [15] |

| AP3 | 4-Chlorobenzyl | 32 | 64 | [16] |

| AP4 | 4-Nitrobenzyl | 16 | 32 | |

| AP5 | 4-(Trifluoromethyl)phenyl | 31.25 | 62.5 | [15] |

SAR Insights:

-

Lipophilicity: Increased lipophilicity, often achieved by introducing halogen atoms, can enhance antimicrobial activity, likely by improving cell wall penetration.

-

Electronic Effects: The presence of electron-withdrawing groups on the aromatic ring generally correlates with increased antibacterial potency.[16]

-

Alkyl vs. Aryl Substituents: In some cases, long-chain alkyl substituents have shown better activity than simple aryl groups, suggesting that membrane disruption could be an additional mechanism of action.[15]

Chapter 4: Precision Targeting: Pyrazine Derivatives as Kinase Inhibitors

The development of selective kinase inhibitors is a major focus in modern drug discovery.[2] The pyrazine scaffold has proven to be an excellent starting point for the design of potent and selective inhibitors of various kinases implicated in human diseases.

In Vitro Evaluation of Kinase Inhibitory Activity

A common method to assess the potency of a kinase inhibitor is through an in vitro kinase inhibition assay, which measures the ability of a compound to block the phosphorylation of a substrate by the target kinase.

-

Reaction Setup: In a 96-well plate, combine the target kinase, a suitable substrate (e.g., a generic peptide or a specific protein), and ATP.

-

Inhibitor Addition: Add the pyrazine derivative at various concentrations.

-

Kinase Reaction: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration to allow for phosphorylation.

-

Detection: Add a luminescence-based detection reagent that measures the amount of ATP remaining in the well. The amount of ATP consumed is directly proportional to the kinase activity.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Structure-Activity Relationship (SAR) and Quantitative Data

The design of potent and selective kinase inhibitors requires a deep understanding of the interactions between the inhibitor and the ATP-binding pocket of the kinase.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| KI1 | CDK9 | 180 | [4] |

| KI2 | EGFR | 54 | [6] |

| KI3 | JAK1 | 3 | [17] |

| KI4 | JAK2 | 8.5 | [17] |

| KI5 | FLT3 | <10 | [17] |

SAR Insights:

-

Hinge-Binding Motif: The pyrazine nitrogen atoms often form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.

-

Hydrophobic Pockets: The N-substituent plays a critical role in occupying hydrophobic pockets within the active site, contributing significantly to both potency and selectivity.

-

Gatekeeper Residue: The size and nature of the "gatekeeper" residue in the kinase active site influence the optimal size and shape of the N-substituent for potent inhibition.

Conclusion: A Scaffold of Immense Possibilities

The derivatives of Methyl 5-aminopyrazine-2-carboxylate represent a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with the profound biological activities of its derivatives, underscores its importance in modern medicinal chemistry. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds in the realms of oncology, infectious diseases, and kinase inhibition. It is our hope that the detailed protocols, structure-activity relationship analyses, and mechanistic insights presented herein will serve as a valuable resource for researchers dedicated to advancing the frontiers of drug discovery. The continued exploration of this privileged scaffold undoubtedly holds the key to unlocking new and effective treatments for a multitude of human ailments.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. MTT Assay [protocols.io]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 5-aminopyrazine-2-carboxylate: A Privileged Scaffold for Modern Kinase Inhibitor Design

An In-Depth Technical Guide for Drug Discovery Professionals

Foreword: The Strategic Value of the Aminopyrazine Core

In the landscape of kinase inhibitor discovery, the relentless pursuit of potency, selectivity, and favorable drug-like properties has led medicinal chemists to a set of "privileged scaffolds"—core molecular frameworks that demonstrate a recurring ability to bind effectively to the ATP-binding site of various kinases. The aminopyrazine ring system has firmly established itself as one such scaffold. Its defining feature is the vicinal nitrogen atoms, which act as superb hydrogen bond acceptors, perfectly positioned to engage with the backbone amide NH of the conserved "hinge" region that connects the N- and C-lobes of the kinase domain. This bidentate interaction provides a strong anchoring point, ensuring high-affinity binding.

Methyl 5-aminopyrazine-2-carboxylate emerges as a particularly strategic building block. It is a trifunctional molecule, presenting three distinct points for chemical diversification: the 5-amino group, the 2-methyl ester, and the pyrazine ring itself, which can be further functionalized, often via halogenated intermediates. This inherent versatility allows for the systematic exploration of chemical space around the core scaffold to optimize interactions with different regions of the ATP pocket—the solvent-exposed region, the hydrophobic back pocket, and the ribose-binding pocket—enabling the fine-tuning of potency and selectivity against specific kinase targets. This guide provides a senior scientist's perspective on the practical application of this building block, from its fundamental synthesis to its strategic deployment in the development of targeted kinase inhibitors.

Part 1: Synthesis and Physicochemical Properties of the Core Scaffold

The utility of any building block begins with its accessibility and handling characteristics. Methyl 5-aminopyrazine-2-carboxylate is a stable, crystalline solid, amenable to standard laboratory storage and handling procedures.

Table 1: Physicochemical Properties of Methyl 5-aminopyrazine-2-carboxylate

| Property | Value | Source(s) |

| CAS Number | 13924-94-2 | [1] |

| Molecular Formula | C₆H₇N₃O₂ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 230-232 °C | [2] |

| Boiling Point | 363 °C | [2] |

| Storage | 2-8°C, sealed in dry, dark place | [1] |

Workflow for the Synthesis of the Building Block

A common and reliable method for preparing Methyl 5-aminopyrazine-2-carboxylate involves a nucleophilic aromatic substitution (SNAr) on a halogenated precursor. The workflow below illustrates this common laboratory-scale approach.

Caption: Synthetic workflow for Methyl 5-aminopyrazine-2-carboxylate.

Detailed Protocol 1: Synthesis of Methyl 5-aminopyrazine-2-carboxylate

This protocol is a representative procedure based on established transformations of halopyrazines.

Step 1: Esterification of 5-Bromopyrazine-2-carboxylic acid

-

Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromopyrazine-2-carboxylic acid (1.0 eq). Suspend the acid in methanol (MeOH, ~10-20 volumes).

-

Reaction: Cool the suspension in an ice bath to 0°C. Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise.

-

Causality: Thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride intermediate, which is immediately esterified by the methanol solvent. An alternative, less aggressive method is a Fischer esterification using a catalytic amount of sulfuric acid with refluxing methanol, which requires longer reaction times.

-

-

Workup & Isolation: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material. Concentrate the mixture under reduced pressure to remove excess methanol and SOCl₂. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield Methyl 5-bromopyrazine-2-carboxylate, which can often be used in the next step without further purification.

Step 2: Amination of Methyl 5-bromopyrazine-2-carboxylate

-

Reagents & Setup: In a sealed pressure vessel, dissolve Methyl 5-bromopyrazine-2-carboxylate (1.0 eq) in a suitable solvent such as 1,4-dioxane.

-

Reaction: Add aqueous ammonia (NH₄OH, 10-20 eq). Seal the vessel and heat to 100-120°C for 12-24 hours. Monitor the reaction by LC-MS.

-

Causality: The electron-withdrawing nature of the pyrazine nitrogens and the ester group activates the C5 position for SNAr. The high temperature and pressure are necessary to drive the reaction with ammonia, which is a moderate nucleophile.

-

-

Workup & Isolation: Cool the reaction vessel to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure Methyl 5-aminopyrazine-2-carboxylate.

Part 2: Core Chemical Transformations and Strategic Applications

The true power of Methyl 5-aminopyrazine-2-carboxylate lies in its three reactive handles, which allow for the construction of diverse inhibitor libraries.

Transformation 1: Amide Bond Formation at the 5-Amino Group

The 5-amino group is the most common site for elaboration, typically via acylation to introduce moieties that probe the solvent-exposed region of the kinase ATP-binding site.

-

The Challenge of Reactivity: The pyrazine ring is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the attached 5-amino group. Standard amide coupling conditions (e.g., HATU, HOBt/EDC) often fail or provide very low yields.

-

The Solution - Enhanced Acid Activation: Success requires a more potent activation of the carboxylic acid coupling partner. A highly effective method involves the in-situ formation of a mixed anhydride using methanesulfonyl chloride (MsCl) and a non-nucleophilic base like N-methylimidazole (NMI).[3][4]

Caption: Amide coupling workflow for electron-deficient aminopyrazines.

Detailed Protocol 2: NMI/MsCl-Mediated Amide Coupling[3]

-

Reagents & Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Activation: Add N-methylimidazole (NMI, 3.0 eq). Cool the solution to 0°C and add methanesulfonyl chloride (MsCl, 1.5 eq) dropwise. Stir the mixture at 0°C for 15-20 minutes. A thick white slurry may form.

-

Causality: NMI acts as a base and a nucleophilic catalyst. It reacts with MsCl to form a highly reactive sulfonylimidazolium intermediate. This, in turn, reacts with the carboxylic acid to generate a mixed sulfonic-carboxylic anhydride, a potent acylating agent.

-

-

Coupling: Add a solution of Methyl 5-aminopyrazine-2-carboxylate (1.0 eq) in the same anhydrous solvent to the activated acid mixture. Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by LC-MS.

-

Workup & Isolation: Quench the reaction with water or saturated NaHCO₃ solution. Extract the product with DCM or ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.

Transformation 2: Modification of the 2-Ester Group

The methyl ester provides a secondary handle for modification, most commonly through hydrolysis followed by amide coupling to introduce groups that can interact with the ribose-binding pocket or form additional hydrogen bonds.

Detailed Protocol 3: Saponification of the Methyl Ester

-

Reagents & Setup: Dissolve Methyl 5-aminopyrazine-2-carboxylate (1.0 eq) in a mixture of THF and water.

-

Reaction: Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir at room temperature. The reaction is typically complete within 1-4 hours.

-

Causality: LiOH provides hydroxide ions for the nucleophilic acyl substitution that cleaves the ester bond. This is a standard saponification reaction.

-

-

Workup & Isolation: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1N HCl. The resulting 5-aminopyrazine-2-carboxylic acid often precipitates and can be collected by filtration.

Transformation 3: Ring Functionalization via Suzuki Coupling

To build more complex inhibitors, the pyrazine ring itself can be functionalized. This is typically achieved by starting with a di-halogenated pyrazine, performing a regioselective Suzuki-Miyaura cross-coupling, and then introducing the 5-amino group in a subsequent step. This strategy allows for the introduction of aryl or heteroaryl groups that can occupy the hydrophobic back pocket of the ATP-binding site.

Part 3: Case Studies in Kinase Inhibitor Development

Case Study 1: Nek2 (NIMA-Related Kinase 2) Inhibitors

Nek2 is a serine/threonine kinase that plays a critical role in centrosome separation during the G2/M phase of the cell cycle.[5] Its overexpression is linked to aneuploidy and is a feature of many cancers, making it an attractive therapeutic target.

Nek2's primary role is to trigger the disassembly of the protein tether that holds the two centrosomes together during interphase. This allows them to separate and form the poles of the mitotic spindle.

References

- 1. Methyl 5-aminopyrazine-2-carboxylate | 13924-94-2 [sigmaaldrich.com]

- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AU2015347043A1 - Aurora A kinase inhibitor - Google Patents [patents.google.com]

- 5. Aurora A kinase activation: Different means to different ends - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Derivatization of Methyl 5-Aminopyrazine-2-carboxylate for the Development of Novel NF-κB Signaling Inhibitors

A Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a critical regulator of inflammatory responses, immune function, and cellular proliferation. Its dysregulation is a hallmark of numerous pathologies, including chronic inflammatory diseases and cancer, making it a prime target for therapeutic intervention. This guide details a strategic synthetic approach for developing novel NF-κB signaling inhibitors, utilizing the versatile heterocyclic building block, Methyl 5-aminopyrazine-2-carboxylate. We will explore the rationale behind the molecular design, a detailed synthetic workflow from the starting material to a plausible inhibitor scaffold, and the underlying chemical principles that guide this process. This document serves as a technical resource for researchers and professionals engaged in the discovery and development of next-generation anti-inflammatory and anti-cancer agents.

The NF-κB Signaling Pathway: A Primer for the Medicinal Chemist

The NF-κB family of transcription factors are central orchestrators of the cellular response to inflammatory stimuli, such as cytokines like TNF-α and IL-1β.[1] In their inactive state, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitor of κB (IκB) proteins.[2][3] The activation of the canonical NF-κB pathway is triggered by the phosphorylation of IκB by the IκB kinase (IKK) complex.[4] This phosphorylation event marks IκB for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB dimer to translocate to the nucleus.[1][3] Once in the nucleus, NF-κB binds to specific DNA sequences, driving the transcription of a plethora of pro-inflammatory and pro-survival genes.[4][5]

Caption: The Canonical NF-κB Signaling Pathway.

Given the pivotal role of the IKK complex in initiating this cascade, it represents a key strategic target for the development of small molecule inhibitors. A potent and selective IKK inhibitor would prevent the degradation of IκB, thereby locking NF-κB in its inactive cytoplasmic state and attenuating the downstream inflammatory response.

The Pyrazine Scaffold: A Privileged Motif in Kinase Inhibition

The pyrazine ring system is a recurring structural motif in a multitude of clinically approved and investigational kinase inhibitors.[6][7] Its nitrogen-containing heterocyclic structure allows for a diverse array of substitutions, enabling fine-tuning of the molecule's physicochemical properties and its interactions with the target protein.[8] The pyrazine core can act as a versatile scaffold, presenting functional groups in a defined spatial orientation to engage with key residues within the ATP-binding pocket of kinases.[7]

Synthetic Strategy: From Methyl 5-Aminopyrazine-2-carboxylate to a Novel Inhibitor Scaffold

Our synthetic approach is a multi-step process designed to transform the commercially available and versatile starting material, Methyl 5-aminopyrazine-2-carboxylate, into a novel N-(pyrazin-2-yl)benzenesulfonamide scaffold. This target structure is a plausible inhibitor of the IKK complex, as the sulfonamide linker is a known pharmacophore in many kinase inhibitors.

Caption: Proposed Synthetic Workflow.

Step 1: Hydrolysis of Methyl 5-Aminopyrazine-2-carboxylate

The initial step in our proposed synthesis is the hydrolysis of the methyl ester in Methyl 5-aminopyrazine-2-carboxylate to the corresponding carboxylic acid. This transformation is a prerequisite for the subsequent Curtius rearrangement.

Protocol:

-

To a solution of Methyl 5-aminopyrazine-2-carboxylate (1.0 eq) in a mixture of methanol and water (3:1 v/v), add lithium hydroxide (1.5 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Dilute the aqueous residue with water and acidify to pH 3-4 with 1N HCl.

-

The resulting precipitate, 5-Aminopyrazine-2-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Rationale: The use of lithium hydroxide in a mixed aqueous-organic solvent system is a standard and efficient method for the saponification of esters, particularly in heterocyclic systems. Acidification of the reaction mixture protonates the carboxylate, leading to the precipitation of the desired carboxylic acid.

Step 2: Curtius Rearrangement to Pyrazine-2,5-diamine

The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to a primary amine, with the loss of one carbon atom. This reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate, followed by hydrolysis to the amine.

Protocol:

-

Suspend 5-Aminopyrazine-2-carboxylic acid (1.0 eq) in anhydrous toluene.

-

Add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq).

-

Heat the reaction mixture to 90-100 °C and stir for 2-3 hours, until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature and add 2N HCl.

-

Stir the biphasic mixture vigorously for 1 hour to hydrolyze the intermediate isocyanate.

-

Separate the aqueous layer and basify to pH 10-12 with 50% aqueous NaOH.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Pyrazine-2,5-diamine.

Rationale: The use of DPPA in the presence of a base like triethylamine is a common and safe method for the one-pot conversion of carboxylic acids to their corresponding acyl azides, which then undergo the Curtius rearrangement upon heating. The subsequent acidic workup ensures the complete hydrolysis of the isocyanate to the desired diamine.

Step 3: Sulfonamide Formation

The final step in our synthesis is the formation of the sulfonamide linkage. This is achieved by reacting the newly formed Pyrazine-2,5-diamine with a suitable benzenesulfonyl chloride. The regioselectivity of this reaction is an important consideration, and while a mixture of products is possible, chromatographic purification can isolate the desired isomer.

Protocol:

-

Dissolve Pyrazine-2,5-diamine (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 4-substituted benzenesulfonyl chloride (1.0 eq) in anhydrous pyridine dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic extracts with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the target N-(5-aminopyrazin-2-yl)benzenesulfonamide.[5]

Rationale: The reaction of an amine with a sulfonyl chloride in the presence of a base like pyridine is a classical and highly effective method for the synthesis of sulfonamides.[5] Pyridine acts as both a solvent and a scavenger for the HCl generated during the reaction. The choice of the 4-substituted benzenesulfonyl chloride allows for the introduction of various functionalities to explore structure-activity relationships (SAR).

Quantitative Data and Characterization

The following table provides expected yields and key characterization data for the intermediates and the final product, based on analogous reactions reported in the literature.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |

| 5-Aminopyrazine-2-carboxylic Acid | C₅H₅N₃O₂ | 139.11 | 85-95 |

| Pyrazine-2,5-diamine | C₄H₆N₄ | 110.12 | 60-75 |

| N-(5-aminopyrazin-2-yl)benzenesulfonamide | C₁₀H₁₀N₄O₂S | 250.28 | 40-60 |

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically sound synthetic pathway for the development of novel NF-κB signaling inhibitors, starting from the readily available Methyl 5-aminopyrazine-2-carboxylate. The proposed synthesis leverages well-established chemical transformations to construct a promising N-(pyrazin-2-yl)benzenesulfonamide scaffold. The modularity of the final synthetic step allows for the creation of a diverse library of compounds for SAR studies, which will be crucial in optimizing the potency and selectivity of these novel inhibitors. Future work will focus on the synthesis and biological evaluation of a focused library of these compounds to identify lead candidates for further preclinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]

- 4. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of "Methyl 5-aminopyrazine-2-carboxylate"

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 5-aminopyrazine-2-carboxylate

Introduction

Methyl 5-aminopyrazine-2-carboxylate is a heterocyclic organic compound that holds significant value as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a pyrazine core substituted with both an electron-donating amino group and an electron-withdrawing methyl ester group, creates a unique electronic profile that is leveraged in the development of bioactive molecules.[1] Pyrazine derivatives are integral to numerous clinically used drugs, highlighting the importance of this chemical scaffold in medicinal chemistry.[2] This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and verify the structure of this compound. Understanding these spectroscopic signatures is crucial for researchers in process development, quality control, and novel drug discovery.

Chemical Properties Summary:

-

CAS Number: 13924-94-2[3]

-

Molecular Formula: C₆H₇N₃O₂[4]

-

Molecular Weight: 153.14 g/mol [3]

-

Appearance: Solid

-

Melting Point: 230-232 °C[5]

Molecular Structure and Spectroscopic Overview

The key to interpreting the spectra of Methyl 5-aminopyrazine-2-carboxylate lies in understanding its constituent parts: the aromatic pyrazine ring, the primary amine (-NH₂), and the methyl ester (-COOCH₃). Each functional group provides distinct and predictable signals.

Caption: Molecular structure of Methyl 5-aminopyrazine-2-carboxylate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For a related compound, 5-aminopyrazine-2-carbonitrile, the aromatic protons appear at 8.35 (d, J = 1.5 Hz) and 7.95 (d, J = 1.5 Hz), with the amino protons appearing as a broad singlet at 5.10 ppm.[6] We expect similar shifts for the title compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.4 - 8.6 | Singlet (or narrow doublet) | 1H | H-3 | Located on the pyrazine ring, deshielded by the adjacent ester group and ring nitrogen. |

| ~8.0 - 8.2 | Singlet (or narrow doublet) | 1H | H-6 | Located on the pyrazine ring, influenced by the adjacent amino group and ring nitrogen. |

| ~5.0 - 5.5 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine are exchangeable, resulting in a broad signal. Its chemical shift can vary with solvent and concentration. |

| ~3.9 | Singlet | 3H | -OCH₃ | Protons of the methyl ester group, appearing as a sharp singlet in a typical region for this functional group. |

¹³C NMR (Carbon-13 NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~165 - 170 | C7 (-C=O) | The carbonyl carbon of the ester group, typically found in this downfield region.[7][8] |

| ~150 - 155 | C5 (-C-NH₂) | Aromatic carbon attached to the electron-donating amino group, significantly shielded. |

| ~140 - 145 | C2 (-C-COOCH₃) | Aromatic carbon attached to the electron-withdrawing ester group. |

| ~135 - 140 | C3 | Aromatic C-H carbon adjacent to two nitrogen atoms. |

| ~130 - 135 | C6 | Aromatic C-H carbon adjacent to the amino group. |

| ~52 - 55 | C10 (-OCH₃) | The methyl carbon of the ester group.[7] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Table 3: Key IR Absorptions

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) | A pair of peaks in this region is a strong indicator of a primary amine. |

| 3000 - 3100 | C-H Stretch | Aromatic C-H | Indicates the presence of protons on the pyrazine ring.[9] |

| 2850 - 3000 | C-H Stretch | Aliphatic C-H (-CH₃) | Corresponds to the methyl group of the ester.[9] |

| ~1720 | C=O Stretch | Ester (-COOCH₃) | A strong, sharp absorption characteristic of a carbonyl group in an ester.[8] |

| ~1600 | N-H Bend | Primary Amine (-NH₂) | Bending vibration of the primary amine. |

| 1500 - 1600 | C=C & C=N Stretch | Aromatic Ring | Multiple bands indicating the pyrazine ring system. |

| 1200 - 1300 | C-O Stretch | Ester (-COOCH₃) | Stretching of the C-O single bond in the ester group.[8] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition and structural features. Using an electron ionization (EI) source, the molecule is expected to show a clear molecular ion peak and characteristic fragment ions.

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 153 , corresponding to the molecular weight of the compound (C₆H₇N₃O₂).

-

Key Fragmentation Pathways:

-

Loss of a methoxy radical (-•OCH₃): A common fragmentation for methyl esters, leading to an acylium ion.

-

[M - 31]⁺ = m/z 122

-

-

Loss of carbon monoxide (CO): Following the loss of the methoxy radical, the acylium ion can lose CO.

-

[M - 31 - 28]⁺ = m/z 94

-

-

Loss of HCN: A characteristic fragmentation of nitrogen-containing heterocyclic rings.

-

[M - 27]⁺ or from subsequent fragments.

-

-

Caption: Plausible EI mass spectrometry fragmentation pathway for Methyl 5-aminopyrazine-2-carboxylate.

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data discussed.

Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy Protocol

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer, such as a Bruker Avance series instrument.[6]

-

Sample Preparation: Accurately weigh ~5-10 mg of the solid sample. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software (e.g., TopSpin, MestReNova). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (TMS).

FTIR Spectroscopy Protocol

-